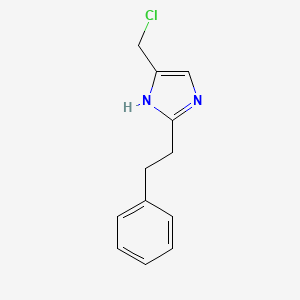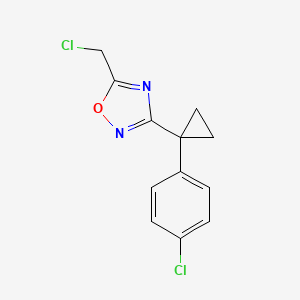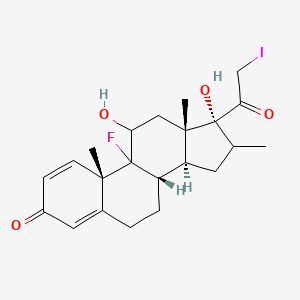
4-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group and a phenylethyl group attached to the imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-(2-phenylethyl)-1H-imidazole.
Chloromethylation: The imidazole derivative is then subjected to chloromethylation using reagents such as formaldehyde and hydrochloric acid. The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can optimize reaction conditions and minimize by-products.
化学反应分析
Types of Reactions
4-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the imidazole compound.
科学研究应用
4-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme interactions and protein binding due to its unique structure.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of antimicrobial and anticancer drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways. The phenylethyl group may enhance the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-(2-phenylethyl)-1H-imidazole: Lacks the chloromethyl group, resulting in different reactivity and applications.
5-methyl-2-(2-phenylethyl)-1H-imidazole: Contains a methyl group instead of a chloromethyl group, leading to variations in chemical behavior.
Uniqueness
4-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole is unique due to the presence of both the chloromethyl and phenylethyl groups, which confer distinct chemical properties and potential applications. The chloromethyl group allows for versatile chemical modifications, while the phenylethyl group enhances binding interactions in biological systems.
属性
IUPAC Name |
5-(chloromethyl)-2-(2-phenylethyl)-1H-imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2/c13-8-11-9-14-12(15-11)7-6-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPSQYPITKVYDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC=C(N2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,5-Dibromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142688.png)

![4,5,6,7-Tetrahydro-oxazolo[5,4-c]pyridine-2-carboxaldehyde](/img/structure/B1142691.png)
![2-(2-Ethoxyphenyl)-5-methyl-7-propyl-imidazo[5,1-f][1,2,4]triazine-4(1H)-thione](/img/structure/B1142692.png)
![1,6-Dihydro-1-methyl-5-(2-propoxyphenyl)-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B1142694.png)


